2-Fluoroethyl acrylate
Overview
Description
2-Fluoroethyl acrylate is a compound with the molecular formula C5H7FO2 . It is also known by other names such as 2-fluoroethyl prop-2-enoate and 2-Propenoic acid, 2-fluoroethyl ester .
Synthesis Analysis
Fluorinated acrylate polymers, which include 2-Fluoroethyl acrylate, are synthesized through a free radical solution polymerization method . The synthesis of fluorinated monomers involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .
Molecular Structure Analysis
The 2-Fluoroethyl acrylate molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The molecular weight of 2-Fluoroethyl acrylate is 118.11 g/mol .
Chemical Reactions Analysis
The radical polymerization process of reacting acrylic monomers, including 2-Fluoroethyl acrylate, involves several mechanisms. These include chain-end depropagation, monomer self-initiation, formation and reaction of midchain radicals, and incorporation of macromonomers formed by β-scission of midchain radicals .
Physical And Chemical Properties Analysis
2-Fluoroethyl acrylate has a molecular weight of 118.11 g/mol. It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 4 rotatable bonds .
Scientific Research Applications
Synthesis and Properties of Fluorinated Poly(Meth)Acrylates Fluorinated poly(meth)acrylates, synthesized using fluorinated (meth)acrylates like 2-fluoroethyl acrylate, are noted for their economic and convenient synthesis routes compared to other fluoropolymers. These materials exhibit desirable properties like low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics, making them ideal for various applications (Yao, Li, & Huang, 2014).
Applications in Modern Technology Polymers based on 2-fluoroacrylates, including 2-fluoroethyl acrylate, have superior optical and mechanical characteristics compared to methacrylic ester-based polymers. They find applications in engineering, fiber optics, optical memory devices, semiconductor techniques, gas separation membranes, and medical uses such as denture materials (Boguslavskaya).
Fluorinated Acrylic Copolymers in Coatings Fluorinated acrylic copolymers, created partly from 2-fluoroethyl acrylate, are applied in specialty coatings due to their low surface tension and non-wettability by water and oil. They are also used for their non-adhesive nature and antifouling properties. These coatings enhance atmospheric corrosion protection (Malshe & Sangaj, 2005).
Supercritical Carbon Dioxide Polymerization 2-fluoroethyl acrylate is used in the synthesis of fluoropolymers in supercritical carbon dioxide, offering an environmentally friendly alternative to traditional solvent-based methods. This process is significant for creating high-performance materials used in demanding technological applications (DeSimone, Guan, & Elsbernd, 1992).
Biodegradability in Environmental Applications Research on the biodegradability of fluorotelomer-based acrylate polymers, including 2-fluoroethyl acrylate, in environmental contexts like soil-plant microcosms, is crucial for understanding their environmental impact and fate (Rankin, Lee, Tseng, & Mabury, 2014).
High-Tech Applications of Alkyl 2-Trifluoromethacrylates The copolymerization of alkyl 2-trifluoromethacrylates, related to 2-fluoroethyl acrylate, yields materials for lithography, molecularly imprinted polymers, optics, adsorbents, and other high-tech applications. This demonstrates the versatility of fluorinated acrylates in advanced material science (Patil & Améduri, 2013).
XPS Studies in Polymer Science X-ray photoelectron spectroscopy (XPS) studies of fluorinated acrylate polymers, including those derived from 2-fluoroethyl acrylate, provide valuable insights into their surface characteristics. This research is integral to developing materials with tailored surface properties for specific applications (Kassis, Steehler, Betts, Guan, Romack, DeSimone, & Linton, 1996).
Polymerizability in Solid-State Polymerization Research on the polymerizability of acrylic and methacrylic acid esters, which include 2-fluoroethyl acrylate, highlights their applications in solid-state polymerization for creating materials with specific properties and structures (Fujimori, Saitoh, & Shibasaki, 1999).
Improving Weatherability in Building Materials New fluorinated acrylic polymers, derived from monomers like 2-fluoroethyl acrylate, are developed to enhance the weatherability and protective efficiency of building stone materials, demonstrating the practical applications of these polymers in construction and material science (Ciardelli et al., 1997).
Safety And Hazards
While specific safety and hazard information for 2-Fluoroethyl acrylate is not available, general precautions for handling acrylates include avoiding inhalation and contact with skin and eyes. They should be kept away from open flames, hot surfaces, and sources of ignition. Contaminated clothing should be changed immediately, and preventive skin protection should be applied .
Future Directions
The future prospects of 2-Fluoroethyl acrylate and other fluorinated acrylates involve the development of environmentally friendly (short-chain type) fluorine-based water and oil repellents and PFOA-free products . Fluoroalkyl acrylate polymers are widely used as fluorine-based water and oil repellents for various materials such as textiles, carpets, and paper .
properties
IUPAC Name |
2-fluoroethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCAVBJYSSNCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371984 | |
Record name | 2-Fluoroethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethyl acrylate | |
CAS RN |
141680-53-7 | |
Record name | 2-Fluoroethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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